(1E)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime
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Description
(1E)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime is a useful research compound. Its molecular formula is C9H15N3O and its molecular weight is 181.239. The purity is usually 95%.
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Scientific Research Applications
1. Crystal and Molecular Structure Analysis
The compound 1-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-1-(hydroxyimino)ethane and its derivatives have been utilized in the analysis of crystal and molecular structures. For instance, studies have focused on the crystal structure of related compounds, such as ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate, revealing details about their molecular configurations and intermolecular interactions (Zhou et al., 2017).
2. Synthesis of Chelating Agents
Compounds related to 1-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-1-(hydroxyimino)ethane have been synthesized for the development of new chelating agents. For example, derivatives of pyrazole-containing chelating agents have been created with promising yields, demonstrating the versatility of these compounds in synthesizing new materials (Driessen, 2010).
3. Development of Catalysts
Research has also focused on the development of catalysts using derivatives of 1-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-1-(hydroxyimino)ethane. Studies have explored the use of such compounds in creating organopalladium(IV) complexes that act as catalysts in various chemical reactions, such as ethylene polymerization (Brown et al., 1990).
4. Enzyme Inhibition Studies
These compounds have also been investigated for their enzyme inhibitory activities. Research on pyrazole-based heterocyclic compounds has shown selective inhibition against certain hyperactive enzymes, indicating potential therapeutic applications (Harit et al., 2012).
5. Exploration in Asymmetric Transfer Hydrogenation
Studies have been conducted on compounds similar to 1-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-1-(hydroxyimino)ethane in the context of asymmetric transfer hydrogenation of ketones. These investigations have revealed the potential of such compounds in catalyzing hydrogenation reactions (Magubane et al., 2017).
Properties
IUPAC Name |
(NE)-N-[1-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-5-12-8(4)9(6(2)10-12)7(3)11-13/h13H,5H2,1-4H3/b11-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPULZMTBMAFNZ-YRNVUSSQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C(=NO)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C(=N1)C)/C(=N/O)/C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.